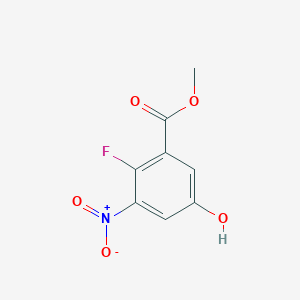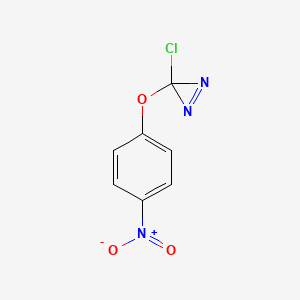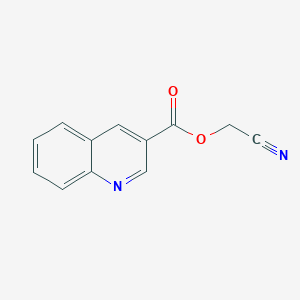
tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate is an organic compound with the molecular formula C10H20N2O3. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This reaction is carried out under specific conditions to ensure the formation of the desired diazepane ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and diazepane ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 1,4-diazepane-1-carboxylate: Similar structure but lacks the hydroxyl group.
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate: Contains a methyl group instead of a hydroxyl group
Uniqueness
The presence of the hydroxyl group in tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate makes it unique compared to its analogs. This functional group can participate in additional chemical reactions and interactions, enhancing its versatility in various applications .
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h8,11,13H,4-7H2,1-3H3 |
Clave InChI |
DBQGFGSLEKQTHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCNC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)




![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-](/img/structure/B11889031.png)

![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
